molecular formula C17H12ClN5O B1384471 4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile CAS No. 1582770-03-3

4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Cat. No. B1384471
M. Wt: 337.8 g/mol
InChI Key: IBLRHBNNKPAFJB-UHFFFAOYSA-N
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Description

The compound “4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile” is a solid substance with a molecular weight of 337.77 . It has a CAS Number of 1582770-03-3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H12ClN5O/c18-11-3-7-13 (8-4-11)21-17-22-15 (14 (9-19)16 (24)23-17)10-1-5-12 (20)6-2-10/h1-8H,20H2, (H2,21,22,23,24) . This code provides a detailed description of the molecule’s structure, including the positions and connections of its atoms.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.

Scientific Research Applications

Synthesis and Chemical Behavior

4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile and its derivatives have been extensively studied for their synthesis, chemical reactivity, and potential biological applications. A study by Farouk, Ibrahim, and El-Gohary (2021) investigated the acetylation of a similar compound, leading to the formation of various derivatives, demonstrating its utility as a building block for constructing diverse nitrogen heterocyclic compounds such as pyrazoles, pyrimidines, and diazepines. These compounds were also evaluated for their biological activity, underlining their potential in pharmacological applications (Farouk, Ibrahim, & El-Gohary, 2021).

Molecular Docking and Anticancer Activities

Another study highlighted the synthesis of derivatives involving this compound and assessed them through molecular docking studies. The affinity of these synthesized compounds with CDK4 protein was predicted, indicating their potential in drug discovery and cancer treatment (Holam, Santhoshkumar, & Killedar, 2022). Additionally, Tiwari et al. (2016) synthesized derivatives using ultrasound-promoted one-pot synthesis and evaluated their in-vitro anticancer activities against various human tumor cell lines, highlighting one particular compound with significant GI50 values (Tiwari et al., 2016).

Structural Characterization and Inhibitory Potential

The structural characterization and potential as dihydrofolate reductase inhibitors of similar 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives were also reported. X-ray diffraction analysis revealed the crystalline nature and the formation of specific cyclic motifs in these compounds. Molecular docking simulations further assessed their inhibitory potential against human enzymes, indicating their relevance in therapeutic applications (Al-Wahaibi et al., 2021).

Antimicrobial and Antiproliferative Activities

The antimicrobial and antiproliferative activities of derivatives have been studied as well. Awadallah et al. (2013) synthesized compounds and evaluated their antiproliferative activity against various cell lines, identifying specific compounds with high activity (Awadallah et al., 2013). El-Gohary et al. (2021) utilized a similar compound as a building block for constructing novel heterocyclic systems with variable inhibitory effects on microorganisms (El-Gohary, Ibrahim, & Farouk, 2021).

Safety And Hazards

The compound has a GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The compound should be handled with appropriate personal protective equipment to avoid direct contact .

properties

IUPAC Name

4-(4-aminophenyl)-2-(4-chloroanilino)-6-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O/c18-11-3-7-13(8-4-11)21-17-22-15(14(9-19)16(24)23-17)10-1-5-12(20)6-2-10/h1-8H,20H2,(H2,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLRHBNNKPAFJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)NC(=N2)NC3=CC=C(C=C3)Cl)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 2
4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 4
4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 5
Reactant of Route 5
4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

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